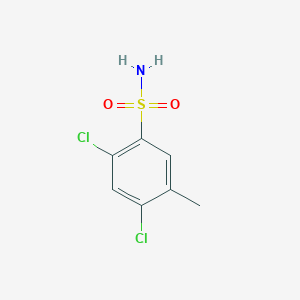
Cholesteryl isopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl isopropyl ether (CIE) is a sterol derivative that has gained attention in scientific research due to its unique properties. CIE is a cholesterol ester analog that has an isopropyl ether functional group instead of a fatty acid chain. This small modification in the structure of cholesterol ester has resulted in significant changes in its properties and biological activities.
Mecanismo De Acción
The mechanism of action of Cholesteryl isopropyl ether is not fully understood. However, studies have suggested that Cholesteryl isopropyl ether may exert its biological activities by modulating cholesterol metabolism and transport. Cholesteryl isopropyl ether has been found to inhibit cholesterol esterification and promote cholesterol efflux from cells. Cholesteryl isopropyl ether has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Cholesteryl isopropyl ether has been found to have various biochemical and physiological effects. Cholesteryl isopropyl ether has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Cholesteryl isopropyl ether has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Cholesteryl isopropyl ether has been shown to protect against oxidative stress by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cholesteryl isopropyl ether has several advantages as a research tool. Cholesteryl isopropyl ether is easy to synthesize, and its purity can be easily verified by column chromatography. Cholesteryl isopropyl ether is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, Cholesteryl isopropyl ether has some limitations. Cholesteryl isopropyl ether is insoluble in water, which limits its use in aqueous solutions. Additionally, Cholesteryl isopropyl ether is not commercially available, which makes it difficult to obtain for research purposes.
Direcciones Futuras
Cholesteryl isopropyl ether has significant potential for future research. Some possible future directions include studying the role of Cholesteryl isopropyl ether in cholesterol metabolism and transport, investigating the potential use of Cholesteryl isopropyl ether as a drug delivery system, and exploring the anti-tumor properties of Cholesteryl isopropyl ether in vivo. Additionally, the development of new synthetic methods for Cholesteryl isopropyl ether and its derivatives may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, Cholesteryl isopropyl ether is a promising compound for scientific research due to its unique properties and potential applications in various scientific fields. Cholesteryl isopropyl ether has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities and has been studied for its potential use in drug delivery systems and as a probe for cholesterol transport and metabolism. Although Cholesteryl isopropyl ether has some limitations, its advantages as a research tool outweigh its drawbacks. Further research on Cholesteryl isopropyl ether and its derivatives may lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
Cholesteryl isopropyl ether can be synthesized from cholesterol by the reaction with isopropyl chloroformate in the presence of a base. The reaction yields Cholesteryl isopropyl ether in high purity and yield. The purity of Cholesteryl isopropyl ether can be further improved by column chromatography.
Aplicaciones Científicas De Investigación
Cholesteryl isopropyl ether has been studied for its potential applications in various scientific fields. Cholesteryl isopropyl ether has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. Cholesteryl isopropyl ether has also been studied for its potential use in drug delivery systems and as a probe for cholesterol transport and metabolism.
Propiedades
Número CAS |
1255-86-3 |
|---|---|
Nombre del producto |
Cholesteryl isopropyl ether |
Fórmula molecular |
C20H28O3 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(31-21(3)4)15-17-29(23,6)28(25)16-18-30(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 |
Clave InChI |
CZSGREWSSMQULY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




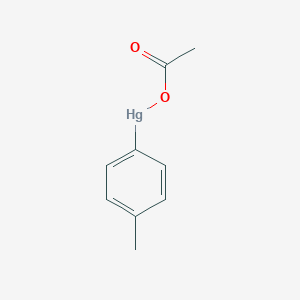
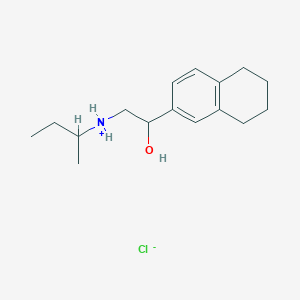
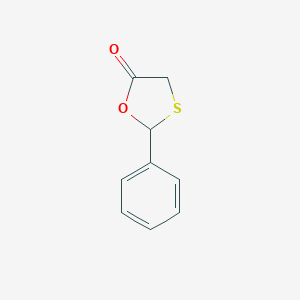
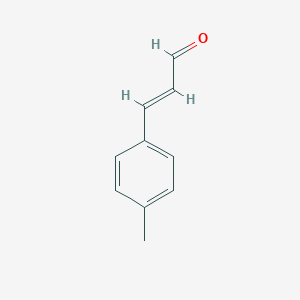
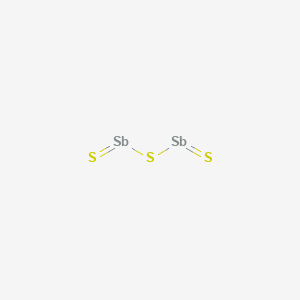
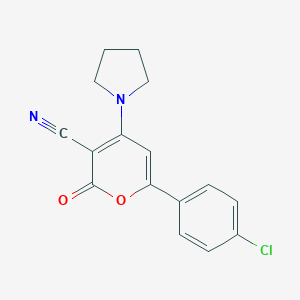
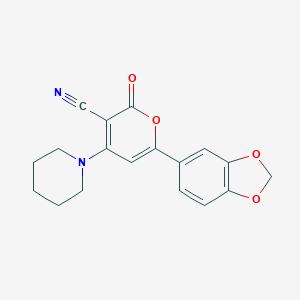
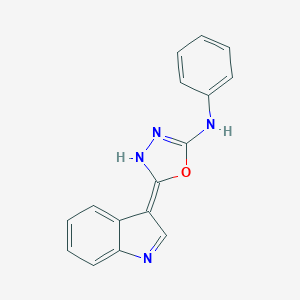

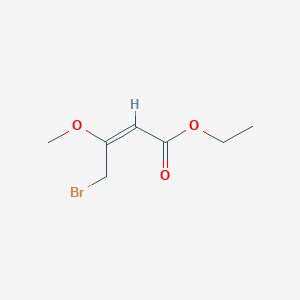
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
